

Acute and chronic toxicity studies of Dialifos

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An In-depth Technical Guide to the Acute and Chronic Toxicity of **Dialifos**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialifos, also known as Dialifor or by its trade name Torak, is an obsolete organophosphate insecticide and acaricide.[1] It was utilized to control a variety of chewing and sucking insects and spider mites on crops such as grapes, citrus fruits, and vegetables.[2][3] As an organophosphorus pesticide, its mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][3][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3][5] Due to its high mammalian toxicity, understanding its toxicological profile is crucial.[1] This document provides a comprehensive overview of the acute and chronic toxicity of **Dialifos**, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Acute Toxicity

Dialifos exhibits high acute toxicity through all routes of exposure, including oral, dermal, and inhalation.[2] It is classified as an extremely poisonous cholinesterase inhibitor.[3] Acute exposure can lead to severe symptoms such as excessive salivation, sweating, muscle spasms, blurred vision, respiratory depression, seizures, and in extreme cases, death by respiratory arrest.[2][3][6]

Quantitative Acute Toxicity Data

The following table summarizes the median lethal dose (LD50) and median lethal concentration (LC50) values for **Dialifos** in various animal models. A lower LD50 or LC50 value indicates higher toxicity.^[7]

Species	Route of Administration	Parameter	Value (mg/kg or mg/m ³)	Reference
Rat	Oral	LD50	5 - 135	[2] [3]
Mouse	Oral	LD50	39 - 65	[2]
Rabbit	Oral	LD50	35	[2]
Rabbit	Dermal	LD50	145	[2]
Rat	Dermal	LD50	~200	[3]
Rat	Inhalation	LC50	0.45	[3]

Table 1:
Summary of
Acute Toxicity
Values for
Dialifos.

Chronic Toxicity

Chronic exposure to organophosphates like **Dialifos** can lead to long-term health effects, primarily impacting the nervous system.^[8]^[9] Effects can manifest even after low-level, repeated exposure and may include neurodevelopmental deficits, memory and attention problems, and increased anxiety and irritability.^[8]^[10]

Quantitative Chronic and Sub-chronic Toxicity Data

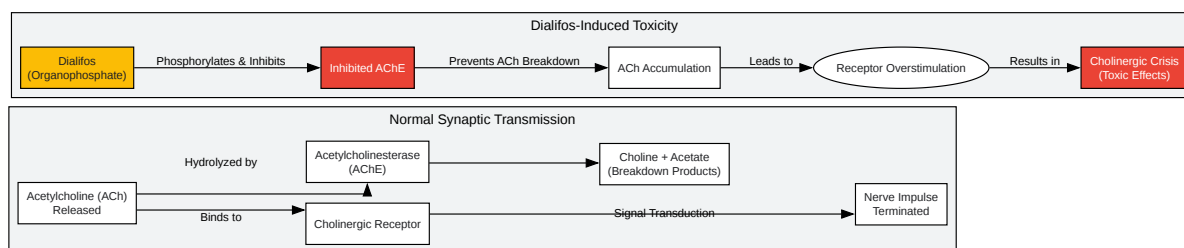
No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are key metrics from repeated-dose studies used to characterize chronic toxicity.^[11]^[12]

Species	Study Duration	Route	Parameter	Dose Level (mg/kg/day)	Effect	Reference
Rat	14 Days	Oral	LOAEL	0.5	Plasma cholinesterase inhibition	[13]
Rat	14 Days	Oral	LOAEL	1.0	Erythrocyte cholinesterase inhibition	[13]
Rat	14 Days	Oral	LOAEL	2.5	Brain cholinesterase inhibition	[13]
Rat	14 Days	Oral	LOAEL	10.0	Increased mortality	[13]
Cattle	28 Days	Oral	NOAEL	0.2	No effect on plasma or erythrocyte cholinesterase	[13]

Table 2:
Summary
of Sub-
chronic
Toxicity
Values for
Dialifos.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxic mechanism of **Dialifos** is the inhibition of the enzyme acetylcholinesterase (AChE).^{[1][3]} Organophosphates act by phosphorylating the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.^{[14][15]} This inactivation prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems, causing the characteristic signs of cholinergic poisoning.^{[3][5][16]}



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Caption: Mechanism of **Dialifos** toxicity via acetylcholinesterase inhibition.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of toxicological studies. Below are protocols for key experiments cited in this guide.

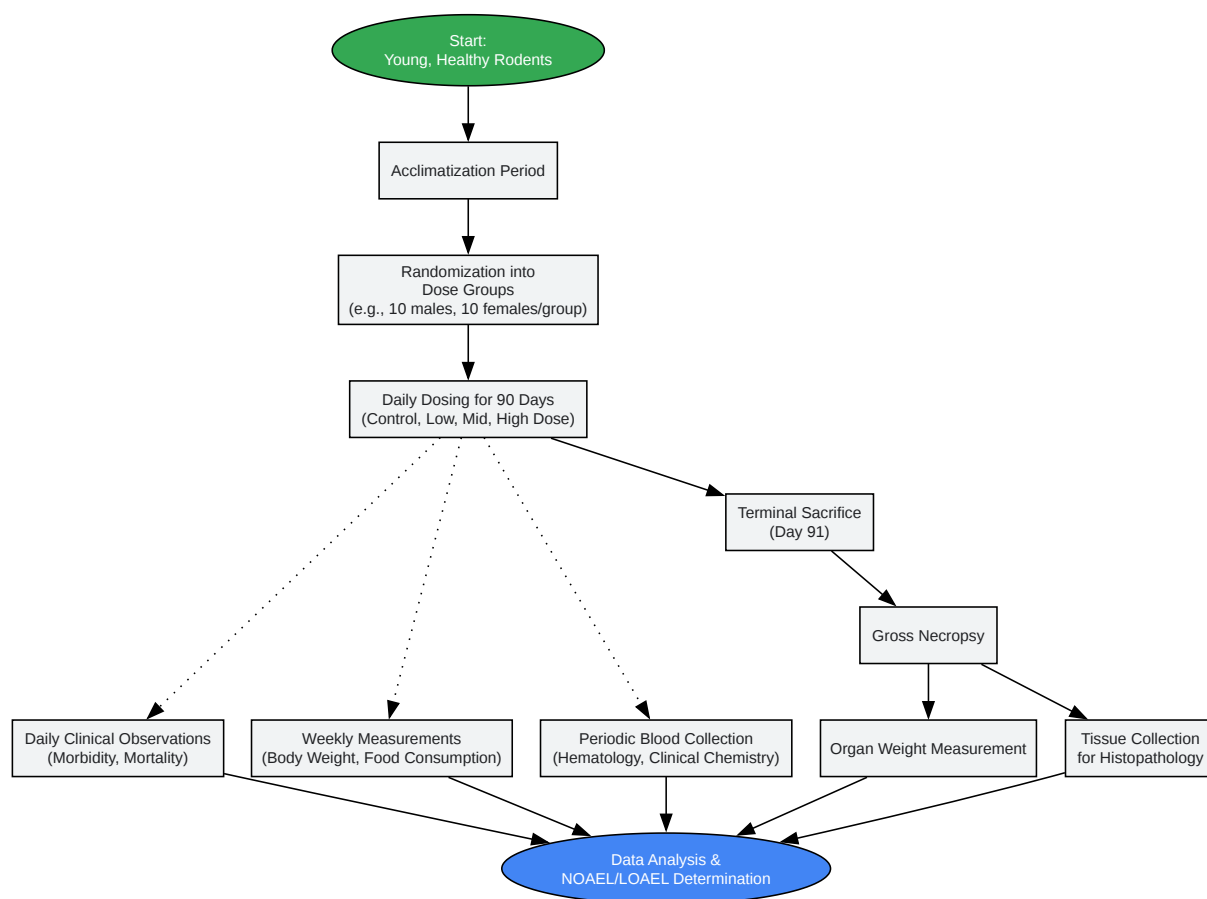
14-Day Oral Toxicity Study in Rats

- Objective: To determine the short-term oral toxicity of **Dialifos** and establish dose-response relationships for cholinesterase inhibition.

- Test System: Rats (3 males and 3 females per dose group).[13]
- Test Substance Administration: **Dialifos** was administered orally once daily for 14 consecutive days.[13]
- Dose Levels: Groups were dosed at 0 (control), 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 mg/kg/day.[13]
- Observations: Animals were observed for mortality and clinical signs of toxicity.[13]
- Endpoints Measured: At the end of the study, plasma, erythrocyte (RBC), and brain cholinesterase activities were measured. Gross pathological examinations were also performed.[13]

90-Day Oral Toxicity Study in Mice

- Objective: To evaluate the sub-chronic oral toxicity of **Dialifos** over a 90-day period.
- Test System: Mice (5 males and 5 females per dose group).[13]
- Test Substance Administration: **Dialifos**, dissolved in lard oil, was administered by gavage seven days a week for 90 days.[13] Two control groups were used: one untreated and one receiving the lard oil vehicle.[13]
- Dose Levels: 1, 2.5, 5, and 10 mg/kg/day.[13]
- Observations: Daily observations for clinical signs of toxicity and mortality. Body weight was recorded regularly.[13]
- Endpoints Measured: An interim sacrifice of half the animals occurred at 30 days, with the remainder sacrificed at 90 days.[13] Measured parameters included hematology, organ weights, and gross and histopathological changes. Cholinesterase activity was not determined in this study.[13]



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Caption: General workflow for a 90-day repeated dose oral toxicity study.

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